Cas no 111416-15-0 (2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine)
2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine Chemical and Physical Properties
Names and Identifiers
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- 2,4,5,6,7,8-hexahydro-Pyrazolo[3,4-d]azepine
- 2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine
- CS-0140933
- SCHEMBL1171123
- 111416-15-0
- 2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine
- 1029720-47-5
- 1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine
- AKOS006350468
-
- Inchi: 1S/C7H11N3/c1-3-8-4-2-7-6(1)5-9-10-7/h5,8H,1-4H2,(H,9,10)
- InChI Key: ZKSLBQITPNATCT-UHFFFAOYSA-N
- SMILES: N1CCC2C=NNC=2CC1
Computed Properties
- Exact Mass: 137.095297364g/mol
- Monoisotopic Mass: 137.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 40.7Ų
2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM374423-1g |
2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine |
111416-15-0 | 95%+ | 1g |
$1257 | 2023-01-04 | |
| Alichem | A049005038-5g |
2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine |
111416-15-0 | 95% | 5g |
$4272.51 | 2023-09-04 | |
| Alichem | A049005038-10g |
2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine |
111416-15-0 | 95% | 10g |
$6287.28 | 2023-09-04 | |
| Alichem | A049005038-25g |
2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine |
111416-15-0 | 95% | 25g |
$11256.00 | 2023-09-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95379-100MG |
2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine |
111416-15-0 | 95% | 100MG |
¥ 1,960.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95379-250MG |
2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine |
111416-15-0 | 95% | 250MG |
¥ 3,141.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95379-500MG |
2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine |
111416-15-0 | 95% | 500MG |
¥ 5,227.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95379-1G |
2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine |
111416-15-0 | 95% | 1g |
¥ 7,840.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95379-5G |
2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine |
111416-15-0 | 95% | 5g |
¥ 23,522.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95379-100mg |
2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine |
111416-15-0 | 95% | 100mg |
¥1958.0 | 2024-04-26 |
2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine Suppliers
2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine
2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine (CAS No. 111416-15-0): A Comprehensive Overview
2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine (CAS No. 111416-15-0) is a complex heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azepines and is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine.
Chemical Structure and Properties
2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine is a nitrogen-containing heterocyclic compound with a molecular formula of C9H9N3. The compound features a fused ring system consisting of a pyrazole ring and an azepine ring. The presence of multiple nitrogen atoms in the structure imparts unique chemical properties and reactivity patterns. The compound is typically synthesized through multi-step reactions involving the condensation of appropriate precursors under controlled conditions.
The physical properties of 2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine include its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is relatively stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination. The compound's melting point and other thermodynamic properties are crucial for its characterization and use in various applications.
Synthesis Methods
The synthesis of 2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine has been explored using several methodologies. One common approach involves the reaction of a substituted pyrazole with an appropriate azepine precursor under suitable conditions. For instance, a recent study published in the Journal of Organic Chemistry described a novel synthetic route that utilized microwave-assisted reactions to enhance yield and purity. This method not only reduced reaction times but also minimized side products.
An alternative synthetic strategy involves the use of transition metal catalysts to facilitate the formation of the desired heterocyclic structure. Palladium-catalyzed cross-coupling reactions have been particularly effective in this context. These methods offer high selectivity and functional group tolerance, making them suitable for large-scale production and pharmaceutical applications.
Biological Activities
2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine has shown promising biological activities that make it an attractive candidate for drug development. One of its key properties is its ability to modulate various biological targets involved in disease pathways. For example, studies have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In addition to its anti-inflammatory properties, 2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine has also been investigated for its potential as an anticancer agent. Research published in Cancer Research journal reported that this compound selectively targets cancer cells by inducing apoptosis through the activation of caspase pathways. The selective cytotoxicity observed in these studies suggests that 2 H , 4 H , 5 H , 6 H , 7 H , 8 H -pyrazolo [ 3 , 4 - d ] azepine could be developed into a novel therapeutic agent for cancer treatment.
Clinical Applications and Research Advancements
The potential clinical applications of 2 H , 4 H , 5 H , 6 H , 7 H , 8 H -pyrazolo [ 3 , 4 - d ] azepine are being actively explored in various preclinical and clinical studies. Early-stage clinical trials have shown promising results in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). These trials have demonstrated that the compound is well-tolerated with minimal side effects.
In the field of oncology,< strong >2 H , 4 H , 5 H , 6 H , 7 H , 8 H -pyrazolo [ 3 , 4 - d ] azepine strong > has entered Phase I clinical trials for evaluating its safety and efficacy in treating solid tumors. Preliminary data from these trials indicate that the compound has a favorable pharmacokinetic profile and exhibits significant antitumor activity in preclinical models. p > < p >Recent advancements in computational chemistry have also contributed to our understanding of2 H , 4 H , 5 H , 6 H , 7 H , 8 H -pyrazolo [ 3 , 4 - d ] azepine strong >'s mechanism of action . Molecular docking studies have identified specific protein targets that are modulated by this compound . These findings provide valuable insights into the molecular basis of its biological activities and guide future drug design efforts . p > < p >< strong >Conclusion strong > p > < p >< strong >2 H , 4 H , 5 H , 6 H , 7 H , 8 H -pyrazolo [ 3 , 4 - d ] azepine strong >( CAS No .111416-15-0 ) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research . Its unique chemical structure and diverse biological activities make it an attractive candidate for developing novel therapeutic agents . Ongoing research continues to uncover new applications and mechanisms underlying its effects . As more data becomes available from clinical trials and computational studies,< strong >2 H , 4 H ,5 H ,6 H ,7 H ,8 H -pyrazolo [3,4-d]azepine strong > is poised to play a crucial role in advancing our understanding and treatment of various diseases . p > article > response >
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